1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic compound notable for its unique structural features, including a nitrophenyl group and a dihydroimidazolyl moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in organic synthesis.
The compound can be sourced from chemical suppliers and databases such as PubChem, where its molecular details and synthesis methods are documented. It is important to note that the compound's structural information is derived from various chemical databases and research articles.
This compound falls under the category of organic compounds, specifically those containing nitrogen and sulfur functionalities. It is classified as a potential pharmaceutical intermediate due to its structural characteristics that may confer biological activity.
The synthesis of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves several synthetic steps:
The reaction conditions often include solvents like methanol or ethanol and may require catalysts such as sulfuric acid or sodium borohydride to facilitate the reactions. Temperature and reaction time are critical parameters that must be optimized to achieve high yields.
The molecular formula of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is , with a molecular weight of approximately 348.37 g/mol.
The structural representation includes:
CC(=O)N1C(=N(C(=S)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3)C(N)=C1
UXFFRUVWUHMWCR-UHFFFAOYSA-N
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific biological targets:
The compound exhibits various physical properties:
Key chemical properties include:
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: